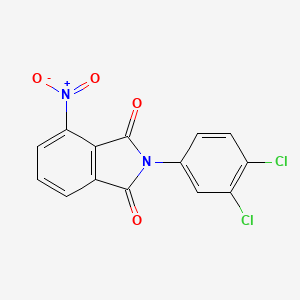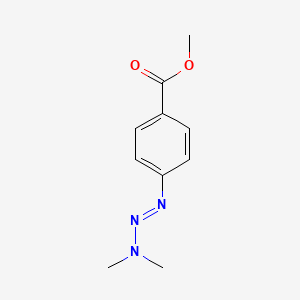![molecular formula C16H17N3O4S B15154559 3-{1-[(3-Nitrophenyl)sulfonyl]piperidin-2-yl}pyridine](/img/structure/B15154559.png)
3-{1-[(3-Nitrophenyl)sulfonyl]piperidin-2-yl}pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(3-NITROBENZENESULFONYL)PIPERIDIN-2-YL]PYRIDINE is a complex organic compound that features a piperidine ring, a pyridine ring, and a nitrobenzenesulfonyl group. Compounds containing piperidine and pyridine rings are known for their significant roles in medicinal chemistry and drug discovery due to their diverse biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-NITROBENZENESULFONYL)PIPERIDIN-2-YL]PYRIDINE typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.
Introduction of the Nitrobenzenesulfonyl Group: The nitrobenzenesulfonyl group is introduced via sulfonylation reactions using nitrobenzenesulfonyl chloride and a base.
Coupling with Pyridine: The final step involves coupling the piperidine derivative with a pyridine derivative under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
化学反应分析
Types of Reactions
3-[1-(3-NITROBENZENESULFONYL)PIPERIDIN-2-YL]PYRIDINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of sulfonamide or sulfone derivatives.
科学研究应用
3-[1-(3-NITROBENZENESULFONYL)PIPERIDIN-2-YL]PYRIDINE has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and catalysts
作用机制
The mechanism of action of 3-[1-(3-NITROBENZENESULFONYL)PIPERIDIN-2-YL]PYRIDINE involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The piperidine and pyridine rings can also interact with various biological targets, contributing to the compound’s overall biological activity .
相似化合物的比较
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine ring and exhibit similar biological activities.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine share the pyridine ring and are known for their biological significance
Uniqueness
3-[1-(3-NITROBENZENESULFONYL)PIPERIDIN-2-YL]PYRIDINE is unique due to the presence of both piperidine and pyridine rings along with the nitrobenzenesulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
属性
分子式 |
C16H17N3O4S |
|---|---|
分子量 |
347.4 g/mol |
IUPAC 名称 |
3-[1-(3-nitrophenyl)sulfonylpiperidin-2-yl]pyridine |
InChI |
InChI=1S/C16H17N3O4S/c20-19(21)14-6-3-7-15(11-14)24(22,23)18-10-2-1-8-16(18)13-5-4-9-17-12-13/h3-7,9,11-12,16H,1-2,8,10H2 |
InChI 键 |
KYFNDZKGBWQQJH-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B15154486.png)
![4-hydroxy-5-(4-methoxyphenyl)-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B15154488.png)
![7-methyl-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B15154492.png)
![N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-1-phenylethanamine](/img/structure/B15154506.png)
![1,3-dimethyl-5-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B15154514.png)
![2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B15154523.png)

![N-[(E)-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-(4-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B15154528.png)
![Ethyl 5-({[5-(2,5-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B15154531.png)
![propyl 2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B15154533.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B15154553.png)
![6-chloro-N-(furan-2-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B15154557.png)
![10-(3-methylthiophen-2-yl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B15154567.png)

